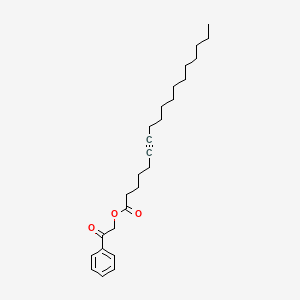
2-Oxo-2-phenylethyl octadec-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl octadec-6-ynoate is a chemical compound with a complex structure that includes both an oxo group and a phenyl group attached to an octadecynoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-6-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-6-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl octadec-6-ynoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Hydroxy and keto derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl octadec-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl octadec-6-ynoate involves its interaction with specific molecular targets and pathways. The oxo group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Octadecenoic acid, 2-oxo-2-phenylethyl ester: Similar structure but with a double bond instead of a triple bond.
6-Octadecenoic acid, 2-oxo-2-phenylethyl ester: Contains a double bond at a different position.
Uniqueness
2-Oxo-2-phenylethyl octadec-6-ynoate is unique due to the presence of a triple bond in the octadecynoate chain, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with double bonds .
Propiedades
Número CAS |
90123-99-2 |
|---|---|
Fórmula molecular |
C26H38O3 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
phenacyl octadec-6-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-11,14-15,19,22-23H2,1H3 |
Clave InChI |
HECCRKKUTQPYID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC#CCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


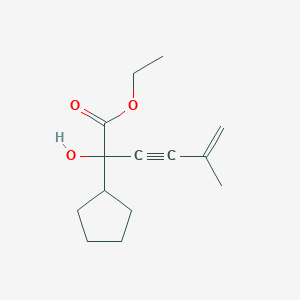
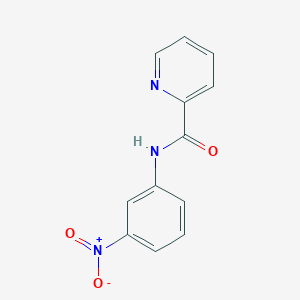
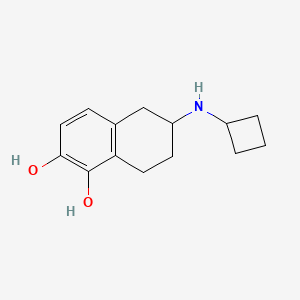

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

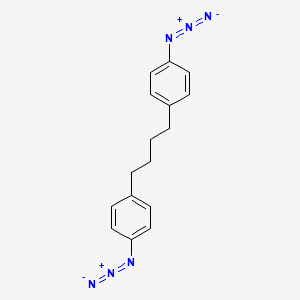
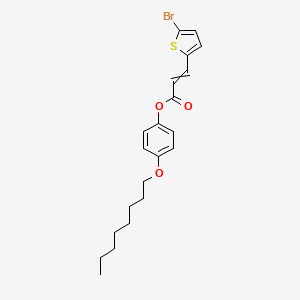
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
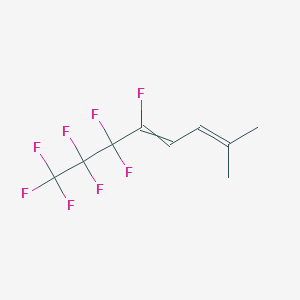
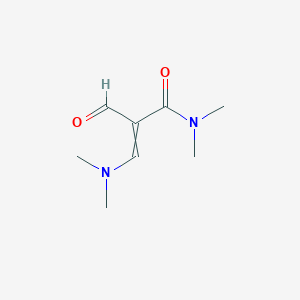
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
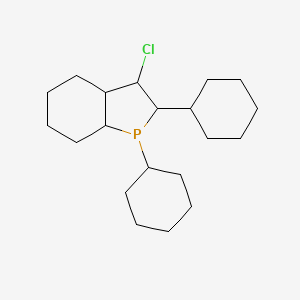
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
